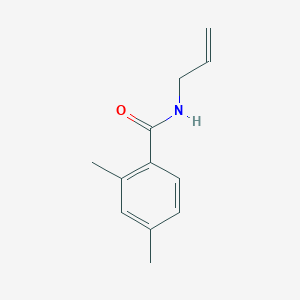![molecular formula C26H26ClN3O2 B4691821 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4691821.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide
Übersicht
Beschreibung
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide, also known as CB-1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide antagonist binds to the this compound receptor and prevents the activation of the endocannabinoid system. This system plays a significant role in regulating various physiological processes, including appetite, energy metabolism, and pain perception. By inhibiting the this compound receptor, this compound antagonist reduces food intake, increases energy expenditure, and reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. It reduces food intake and body weight in obese individuals, improves glucose metabolism, and reduces insulin resistance in diabetic patients. It also reduces the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide antagonist in lab experiments is its potency and specificity. It selectively inhibits the this compound receptor, making it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using this compound antagonist is its potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide antagonist. One of the potential applications is in the treatment of obesity and related metabolic disorders. It may also have potential therapeutic applications in the treatment of addiction and pain management. Further research is needed to explore its safety and efficacy in humans and to identify any potential side effects.
Conclusion:
In conclusion, this compound antagonist is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It has a potent inhibitory effect on the this compound receptor, making it an ideal tool for studying the endocannabinoid system. Further research is needed to explore its safety and efficacy in humans and to identify its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide antagonist has been studied for its potential therapeutic applications in various fields such as obesity, diabetes, and addiction. It is a potent inhibitor of the this compound receptor, which plays a crucial role in regulating appetite, energy metabolism, and reward pathways.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-15-19(2)17-21(16-18)25(31)28-23-5-3-4-6-24(23)29-11-13-30(14-12-29)26(32)20-7-9-22(27)10-8-20/h3-10,15-17H,11-14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXRDNJBAADJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4691743.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691749.png)
![8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4691753.png)

![3-[(4-fluorobenzyl)oxy]benzamide](/img/structure/B4691770.png)
![4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4691776.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4691780.png)
![4-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4691791.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691793.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4691807.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4691813.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(2,6-dichlorobenzyl)thio]acetyl}piperazine](/img/structure/B4691826.png)
![2-fluoro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4691829.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4691839.png)